4-chloro-2-fluoro-N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide
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Overview
Description
The compound “4-chloro-2-fluoro-N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide” is likely an organic compound given its structure. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also has chloro, fluoro, methoxy, and pyrrolidinylsulfonyl substituents, which can significantly affect its properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the benzene ring. A common method for introducing amide groups to a benzene ring is through acylation followed by reduction . The introduction of the chloro, fluoro, and methoxy groups could be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the various substituents attached. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing or electron-donating nature of its substituents. For example, the amide group is typically electron-withdrawing, which could make the benzene ring more susceptible to electrophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Properties
IUPAC Name |
4-chloro-2-fluoro-N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c1-26-17-7-5-13(27(24,25)22-8-2-3-9-22)11-16(17)21-18(23)14-6-4-12(19)10-15(14)20/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRGRLQEROASRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)NC(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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